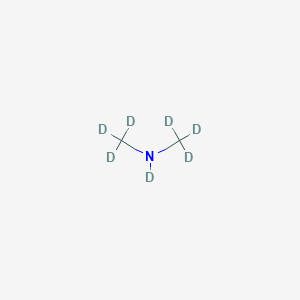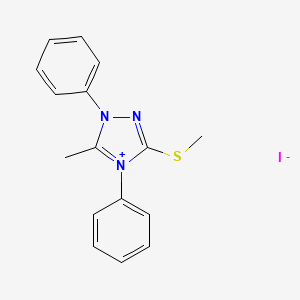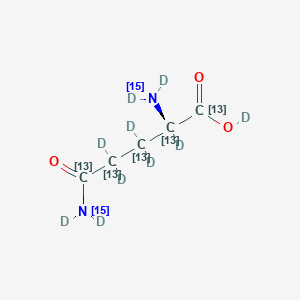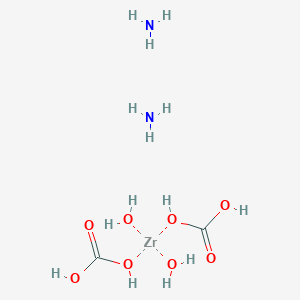
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt is a zirconium-based compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes zirconium atoms coordinated with carboxyoxy and dihydroxy groups, along with diammonia ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(carboxyoxy)dihydroxyzirconium, diammonia salt typically involves the reaction of zirconium salts with carboxylic acids and ammonia. One common method is the hydrothermal synthesis, where zirconium salts are reacted with carboxylic acids and ammonia in an aqueous solution under high temperature and pressure conditions. This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: The carboxyoxy and dihydroxy groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are conducted in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various zirconium oxides, reduced zirconium species, and substituted zirconium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, bis(carboxyoxy)dihydroxyzirconium, diammonia salt is used as a precursor for the synthesis of advanced zirconium-based materials. It serves as a building block for the preparation of zirconium-containing catalysts, which are employed in various organic transformations and polymerization reactions.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications in drug delivery systems and biomedical imaging. Its unique structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability. Additionally, zirconium-based compounds are being explored for their potential use in diagnostic imaging, particularly in positron emission tomography (PET) imaging.
Industry
Industrially, this compound is utilized in the production of advanced ceramics and coatings. Its high thermal stability and resistance to corrosion make it an ideal candidate for protective coatings in harsh environments. Furthermore, it is used in the manufacturing of zirconium-based pigments and dyes, which are valued for their vibrant colors and durability.
Wirkmechanismus
The mechanism of action of bis(carboxyoxy)dihydroxyzirconium, diammonia salt involves its interaction with molecular targets through coordination chemistry. The zirconium atoms in the compound can form stable complexes with various ligands, facilitating the delivery of therapeutic agents or the formation of protective coatings. The molecular pathways involved include the coordination of zirconium with oxygen, nitrogen, and sulfur-containing ligands, leading to the stabilization of the compound and its derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium dioxide: A widely used zirconium compound known for its high thermal stability and mechanical strength.
Zirconium tetrachloride: A precursor for the synthesis of various zirconium-based materials and catalysts.
Zirconium acetate: Used in the preparation of zirconium-based coatings and catalysts.
Uniqueness
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt is unique due to its specific combination of carboxyoxy and dihydroxy groups coordinated with zirconium, along with the presence of diammonia ions. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in drug delivery, biomedical imaging, and advanced material synthesis.
Eigenschaften
Molekularformel |
C2H14N2O8Zr |
|---|---|
Molekulargewicht |
285.37 g/mol |
IUPAC-Name |
azane;carbonic acid;zirconium;dihydrate |
InChI |
InChI=1S/2CH2O3.2H3N.2H2O.Zr/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H3;2*1H2; |
InChI-Schlüssel |
SEZLUZFCCGRQFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.O.O.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



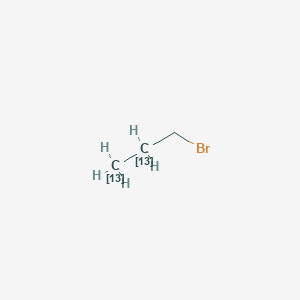

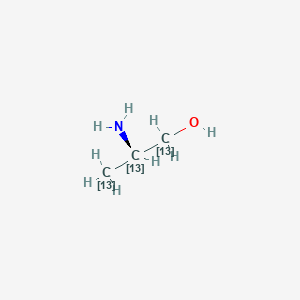

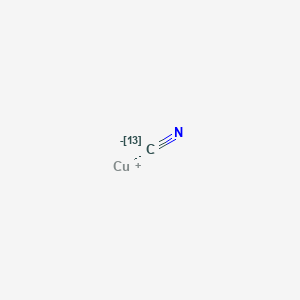
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
